3-(4-Nitrophenyl)isoxazol-5-amine

Overview

Description

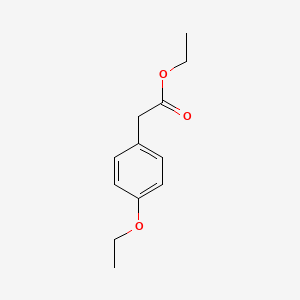

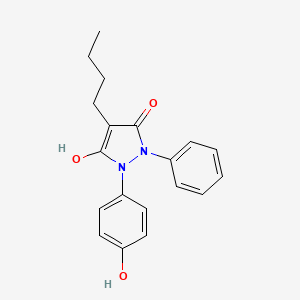

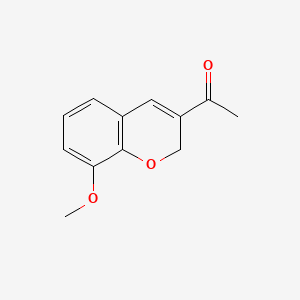

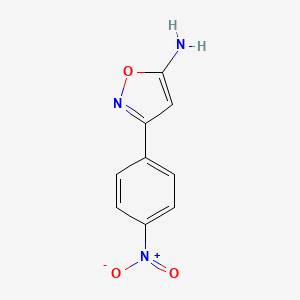

“3-(4-Nitrophenyl)isoxazol-5-amine” is a compound with the molecular formula C9H7N3O3 . It is a member of the isoxazole family, which are five-membered heterocyclic compounds with one oxygen atom and one nitrogen atom at adjacent positions .

Synthesis Analysis

Isoxazoles can be synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . Another method involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis

The molecular weight of “3-(4-Nitrophenyl)isoxazol-5-amine” is 205.17 . The average mass is 205.170 Da and the monoisotopic mass is 205.048737 Da .Chemical Reactions Analysis

Isoxazoles can undergo a variety of reactions. Two main reactions leading to the construction of the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Physical And Chemical Properties Analysis

“3-(4-Nitrophenyl)isoxazol-5-amine” is a solid at normal temperatures . More specific physical and chemical properties may need to be determined experimentally.Scientific Research Applications

Acetylcholinesterase Inhibitors

- Application Summary: Isoxazoles, including derivatives similar to “3-(4-Nitrophenyl)isoxazol-5-amine”, have been studied for their in-vitro acetylcholinesterase (AChE) activity . AChE inhibition is a common treatment for early stages of Alzheimer’s disease .

- Methods of Application: The isoxazoles were synthesized using 1,3-dipolar cycloaddition in the presence of sodium hypochlorite . The in-vitro activity was measured by an adapted version of Ellman’s assay .

- Results: The most potent compound in the series exhibited a moderate inhibitory activity (50% inhibitory concentration = 134.87 μ m) . The docking study based on a novel series of complexes isoxazole with AChE from Electroporus electricus has demonstrated that the ligand bind is similar to the compounds used as reference .

Drug Discovery

- Application Summary: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .

- Methods of Application: Various synthetic techniques are in use for isoxazole synthesis, most synthetic methods employ Cu ( I) or Ru ( II) as catalysts for (3 + 2) cycloaddition reaction .

- Results: The core structure of isoxazole has been found in many drugs and has shown significant biological interests .

Metal-Free Synthetic Routes

- Application Summary: Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies .

- Results: This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

Synthesis of 3,5-Disubstituted Isoxazoles

- Application Summary: Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields .

- Methods of Application: The reaction of N -hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .

- Results: This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .

Anticancer Agents

- Application Summary: Isoxazole derivatives have been synthesized and evaluated as potential anticancer agents .

- Methods of Application: The synthesis involves the reaction of appropriate precursors to form the isoxazole ring, followed by further functionalization .

- Results: Some of the synthesized compounds showed promising activity against certain types of cancer cells .

Acetylcholinesterase Inhibitors

- Application Summary: Certain isoxazole derivatives have been synthesized and evaluated as potential acetylcholinesterase inhibitors . These compounds could potentially be used in the treatment of Alzheimer’s disease .

- Methods of Application: The synthesis involves the reaction of appropriate precursors to form the isoxazole ring, followed by further functionalization .

- Results: Some of the synthesized compounds showed promising inhibitory activity against acetylcholinesterase .

Safety And Hazards

Future Directions

Isoxazoles are an important class of compounds in medicinal chemistry due to their wide range of biological activities. They are a subject of ongoing research, with a focus on developing new synthetic strategies and designing new isoxazole derivatives . The development of metal-free synthetic routes is a current trend in isoxazole research .

properties

IUPAC Name |

3-(4-nitrophenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-9-5-8(11-15-9)6-1-3-7(4-2-6)12(13)14/h1-5H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFFBDKIJDJYKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368463 | |

| Record name | 3-(4-Nitrophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitrophenyl)-1,2-oxazol-5-amine | |

CAS RN |

119162-48-0 | |

| Record name | 3-(4-Nitrophenyl)-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-nitrophenyl)-1,2-oxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.